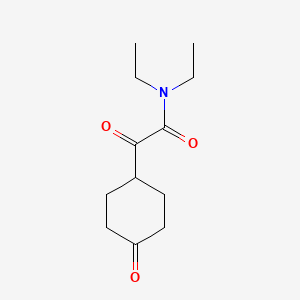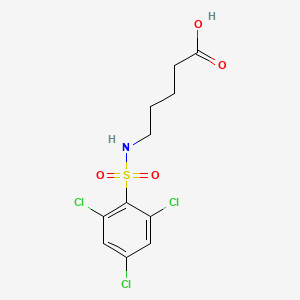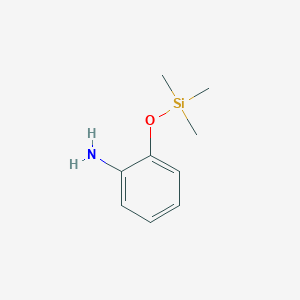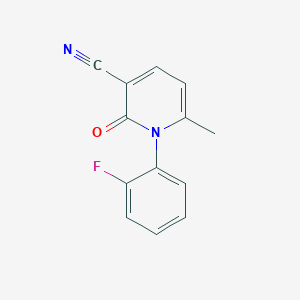
Difluoropyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Difluoropyrrole typically involves the fluorination of pyrrole derivatives. One common method is the direct fluorination of N-methylpyrrole using elemental fluorine under controlled conditions. This method yields both 2-fluoropyrroles and 3-fluoropyrroles . Another approach involves the use of xenon difluoride as a fluorinating agent, which provides regioselective fluorination at the 2-position .
Industrial Production Methods: Industrial production of this compound may involve scalable fluorination techniques using safer and more efficient fluorinating agents. The choice of method depends on factors such as yield, cost, and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: Difluoropyrrole undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the pyrrole ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, which can replace the fluorine atoms under basic conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the pyrrole ring.
Reduction Reactions: Reducing agents such as lithium aluminum hydride can reduce the compound to form different derivatives.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various N-substituted pyrroles, while oxidation reactions can produce pyrrole-2,3-diones .
Applications De Recherche Scientifique
Difluoropyrrole has several applications in scientific research:
Medicinal Chemistry: Fluorinated pyrroles are explored for their potential as antiviral, anti-inflammatory, and anticancer agents.
Agrochemicals: The compound is investigated for its use in developing new pesticides and herbicides.
Materials Science: Fluorinated pyrroles are used in the synthesis of advanced materials, including conductive polymers and fluorescent dyes.
Mécanisme D'action
The mechanism of action of Difluoropyrrole depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets, leading to improved therapeutic efficacy .
Comparaison Avec Des Composés Similaires
2-Fluoropyrrole: A mono-fluorinated pyrrole with similar properties but different reactivity.
3-Fluoropyrrole: Another mono-fluorinated pyrrole with distinct regioselectivity.
2,5-Difluoropyrrole: A difluorinated pyrrole with fluorine atoms at the 2 and 5 positions, offering different chemical behavior.
Uniqueness: Difluoropyrrole is unique due to the specific positioning of the fluorine atoms, which influences its electronic properties and reactivity. This unique structure makes it a valuable compound for various applications, particularly in fields requiring precise molecular interactions .
Propriétés
Formule moléculaire |
C4H3F2N |
|---|---|
Poids moléculaire |
103.07 g/mol |
Nom IUPAC |
2,3-difluoro-1H-pyrrole |
InChI |
InChI=1S/C4H3F2N/c5-3-1-2-7-4(3)6/h1-2,7H |
Clé InChI |
UXPRZZZNGFVXRR-UHFFFAOYSA-N |
SMILES canonique |
C1=CNC(=C1F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-(2-amino-7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)benzoic acid](/img/structure/B8296623.png)
![6-[[(1-Propylimidazol-5-yl)methyl]sulfanyl]pyridine-3-amine](/img/structure/B8296635.png)



![ethyl 2-(6-nitro-3-oxo-2H-benzo[b][1,4]thiazin-4(3H)-yl)propanoate](/img/structure/B8296669.png)
![(2S,3S)-2-[(Benzyloxycarbonyl)(methyl)amino]-3-methylpentanal](/img/structure/B8296671.png)

